1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine
Description
Properties
CAS No. |
118096-08-5 |
|---|---|
Molecular Formula |
C12H15FN2 |
Molecular Weight |
206.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis of 1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine begins with the preparation of its indole backbone. The 5-fluoroindole scaffold is typically synthesized via the Fischer indole synthesis, a widely used method for constructing substituted indoles. This involves the cyclization of phenylhydrazines with ketones under acidic conditions. For 5-fluoroindole, 4-fluorophenylhydrazine is reacted with a ketone such as pyruvic acid, yielding the fluorinated indole core .
Key Reaction Conditions for Fischer Indole Synthesis:
-
Reactants: 4-Fluorophenylhydrazine, pyruvic acid
-
Catalyst: Concentrated HCl or H2SO4
-
Temperature: 80–100°C
The introduction of the 2-methylpropan-2-amine side chain at the indole 3-position is achieved through N-alkylation or Friedel-Crafts alkylation. A preferred method involves the use of a chiral alkylating agent to ensure stereochemical control. For example, racemic 3-(piperidin-3-yl)-1H-indole derivatives have been alkylated using (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide to generate diastereomeric intermediates, which are subsequently resolved .
Example Alkylation Protocol:
-
Substrate: 5-Fluoro-1H-indole
-
Alkylating Agent: 2-Methylpropan-2-amine derivative (e.g., tert-butyl bromoacetate)
-
Base: Potassium carbonate or sodium hydride
-
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Temperature: 60–80°C
-
Reaction Time: 12–24 hours
Chiral Resolution and Diastereomer Separation
To obtain enantiomerically pure this compound, chiral resolution is critical. The PMC study describes the use of chiral auxiliaries, such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide, to form diastereomers that are separable via high-performance liquid chromatography (HPLC) .
Chromatographic Separation Parameters:
-
Column: Chiralpak IA or IB
-
Mobile Phase: Hexane:isopropanol (90:10) with 0.1% diethylamine
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Hydrogenolysis for Amine Deprotection
Following alkylation and resolution, protective groups on the amine moiety are removed via hydrogenolysis. Palladium on carbon (Pd/C) under hydrogen atmosphere is commonly employed for this step.
Hydrogenolysis Conditions:
-
Catalyst: 10% Pd/C
-
Pressure: 1–3 atm H2
-
Solvent: Methanol or ethanol
-
Temperature: 25–40°C
Industrial-Scale Production Considerations
While academic studies emphasize batch synthesis, industrial production may adopt continuous flow reactors to enhance efficiency. However, detailed protocols from non-excluded sources are limited. The PMC study highlights the importance of quality control measures, including HPLC and mass spectrometry, to verify purity and enantiomeric excess .
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies for synthesizing this compound:
Challenges and Optimization Strategies
-
Regioselectivity in Alkylation: Competing alkylation at the indole 1-position can occur. Using bulky bases (e.g., NaH) and low temperatures minimizes this side reaction .
-
Enantiomeric Purity: Scalability of chiral resolution remains a bottleneck. Enzymatic resolution using lipases or esterases is under investigation as an alternative .
-
Cost Efficiency: Transitioning from batch to flow chemistry could reduce reagent waste and improve throughput, though this requires further validation.
Chemical Reactions Analysis
1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluorine atom in the indole ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, forming complex indole derivatives with potential biological activities
Scientific Research Applications
1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Mechanism of Action
The primary mechanism of action of 1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine involves the inhibition of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 catalyzes the oxidation of L-tryptophan to N-formylkynurenine, a key step in the kynurenine pathway. By inhibiting IDO1, the compound prevents the accumulation of immunosuppressive metabolites, thereby enhancing T-cell function and promoting anti-tumor immunity .
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The following table summarizes key structural analogs, their molecular properties, and reported activities:
Key Observations:
Side Chain Modifications: The tert-butyl group in the target compound may improve metabolic stability compared to PAL-544’s propan-2-amine chain, though this could reduce binding affinity to monoamine transporters due to steric hindrance . 2-[5-Fluoro-1H-indol-3-yl]propan-1-amine (straight-chain amine) showed the highest NEK2 binding affinity (−9.2 kcal/mol), suggesting that side chain flexibility influences kinase inhibition .
Indole vs. Phenyl Substitutions :
- Compounds retaining the indole scaffold (e.g., PAL-544, 5F-AMT) exhibit CNS activity, whereas phenyl-substituted analogs (e.g., 1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-amine) lack reported neuropharmacological data .
Fluorine Position :
- Fluorination at the 5-position (target compound) vs. 4-position ([2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine) may alter serotonin receptor selectivity, though this requires experimental validation .
ADME and Drug-Like Properties
- Lipinski’s Rule: All indole-based analogs satisfy Lipinski’s criteria (molecular weight <500, hydrogen bond donors/acceptors ≤5/10), suggesting oral bioavailability .
- Toxicity: No direct toxicity data are available for the target compound, but 5F-AMT’s detection as an NPS implies risks of unregulated psychoactive effects .
Biological Activity
1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine, a compound belonging to the indole derivatives class, has garnered attention in medicinal chemistry due to its significant biological activities, particularly as a modulator of serotonin receptors. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₅FN₂
- Molecular Weight : 202.26 g/mol
- CAS Number : 118096-08-5
The presence of a fluorine atom at the 5-position of the indole ring enhances its chemical reactivity and potential therapeutic applications. The branched amine structure allows for diverse interactions with biological targets, particularly in neuropharmacology.
Serotonin Receptor Modulation
Research indicates that this compound exhibits significant activity as a serotonin receptor modulator. It is believed to influence neurotransmitter release and receptor activation pathways, making it a candidate for treating mood disorders and other neurological conditions .
The compound's mechanism of action involves binding to various serotonin receptor subtypes. Preliminary studies suggest that it may effectively modulate serotonergic pathways, although further investigations are necessary to fully elucidate its action and potential side effects associated with these interactions.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure | Key Features |
|---|---|---|
| (S)-3-(5-Chloro-1H-indol-3-yl)-2-methylpropan-1-amine | C₁₂H₁₅ClN₂ | Lacks fluorine; potential differences in biological activity due to chlorine substitution. |
| (S)-3-(5-Bromo-1H-indol-3-yl)-2-methylpropan-1-amine | C₁₂H₁₅BrN₂ | Similar structure but with bromine; may exhibit altered pharmacological properties. |
| (S)-3-(5-Methyl-1H-indol-3-yl)-2-methylpropan-1-amine | C₁₃H₁₇N₂ | Contains an additional methyl group; could influence receptor interaction differently. |
The fluorine atom's presence significantly enhances lipophilicity and receptor binding affinity compared to its chloro, bromo, and methyl analogs.
Neuropharmacological Effects
In various studies, 1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amines have shown promising results in animal models for mood disorders. For example, compounds with similar structures have demonstrated antidepressant effects in forced swim tests without causing emesis, indicating their potential as therapeutic agents .
Cytotoxicity and Selectivity
Studies have also investigated the cytotoxic effects of related compounds on cancer cell lines. For instance, derivatives showed selective cytotoxicity against tumor cells while sparing normal cells, suggesting a favorable safety profile for further development .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of 1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amines is crucial for assessing their therapeutic viability. Data on absorption, distribution, metabolism, and excretion (ADME) profiles are necessary for predicting human responses based on animal studies.
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at C5, methyl groups on the propan-2-amine). Coupling constants (e.g., ³JHF ~12 Hz) confirm fluorine substitution .
- LC-MS : High-resolution MS validates molecular weight (C₁₂H₁₅FN₂; theoretical [M+H]⁺ = 207.13). Purity >98% is achievable via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Q. Advanced SAR Design
Substituent Modulation : Compare analogs with halogens (Cl, Br) at C5 or C7, or methyl/ethyl groups on the propan-2-amine. shows bromine at C4 increases anticancer activity (IC₅₀ = 2.1 µM vs. 5.8 µM for fluoro) .
Assay Selection : Use in vitro models (e.g., HEK-293 for serotonin receptor binding, MTT assays for cytotoxicity). Fluorinated indoles often exhibit enhanced blood-brain barrier penetration .
Data Interpretation : Apply multivariate analysis to correlate logP values (e.g., ~2.1 for fluoro derivatives) with activity trends .
What mechanistic studies are required to elucidate oxidation/reduction pathways?
Q. Advanced Reaction Mechanisms
- Oxidation Pathways : Treat with KMnO₄/CrO₃ to generate indole-3-carboxylic acids. Monitor intermediates via FTIR (C=O stretch at ~1700 cm⁻¹) .
- Reduction Studies : Catalytic hydrogenation (Pd/C, H₂) reduces the indole ring to indoline. Isotopic labeling (²H₂O) tracks protonation sites .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict activation energies for fluorinated intermediates .
How can computational tools streamline synthetic route optimization?
Q. Advanced Computational Design
- AI-Driven Planning : Use ICReDD’s reaction path search (Template_relevance Reaxys/Pistachio models) to predict feasible routes. For example, AI suggests selective fluorination via NFSI over Selectfluor to minimize byproducts .
- Quantum Chemistry : Simulate transition states for Mannich reactions to identify optimal bases (e.g., K₂CO₃ vs. Et₃N) .
- Yield Prediction : Machine learning models trained on PubChem data prioritize high-yield conditions (e.g., 72% predicted yield for THF at 70°C) .
How should researchers resolve contradictions in reported biological activity data?
Q. Advanced Data Contradictions
- Meta-Analysis : Compare datasets across studies (e.g., antimicrobial IC₅₀ values vary due to assay pH or bacterial strains). notes higher activity against S. aureus (MIC = 8 µg/mL) than E. coli (MIC = 32 µg/mL) .
- Structural Validation : Confirm compound identity via HRMS and 2D-NROSY to rule out isomer contamination .
- Dosage Adjustments : Re-evaluate activity at standardized concentrations (e.g., 10 µM) to normalize variability .
What methodological considerations are critical for in vivo pharmacokinetic studies?
Q. Advanced In Vivo Design
- Formulation : Use PEG-400/saline (70:30) to enhance solubility (logP = 2.1). Nanoemulsions improve bioavailability for CNS-targeted delivery .
- Metabolite Tracking : LC-MS/MS identifies primary metabolites (e.g., N-demethylated or hydroxylated derivatives) in plasma .
- Endpoint Selection : Measure brain/plasma ratios (target >0.8) and half-life (t₁/₂ ~3–5 hrs) in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
